molecular formula C12H13N3O B6577259 N-(propan-2-yl)quinoxaline-2-carboxamide CAS No. 1240195-34-9

N-(propan-2-yl)quinoxaline-2-carboxamide

Cat. No.: B6577259
CAS No.: 1240195-34-9
M. Wt: 215.25 g/mol
InChI Key: SRMCICTVYJFZGR-UHFFFAOYSA-N
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Description

N-(propan-2-yl)quinoxaline-2-carboxamide (CID 36675954) is a chemical compound belonging to the class of quinoxaline derivatives, a fused heterocyclic system of a benzene ring and a pyrazine ring that has earned considerable attention in medicinal chemistry . This compound features a carboxamide functional group at the 2-position of the quinoxaline core, substituted with an isopropyl (propan-2-yl) moiety. Quinoxaline derivatives are significant therapeutic agents and are extensively used as building blocks in pharmaceutical research and development due to their comprehensive array of biological activities . The quinoxaline scaffold is recognized for its potential in anticancer research. Variously substituted quinoxalines have been developed as anticancer agents, and the structure-activity relationship (SAR) of these derivatives is a key area of investigation in drug discovery . The system's specific electrostatic potential influences its hydrophobic and hydrophilic interactions with biological molecules, which is crucial for its mechanism of action . While the specific biological data for this compound is limited in the public domain, related quinoxaline carboxamide compounds are explored for their interaction with biological targets. For instance, other carboxamide-linked quinoxaline derivatives have been characterized in structural biology, such as in the PDB ligand L2V, demonstrating the potential of this chemotype for targeted design . Furthermore, quinoxaline-based compounds are studied for their antibacterial and antiprotozoal activities, with their mechanisms often involving interactions with enzymes or DNA, particularly under reduced oxygen conditions . This product is intended for research purposes as a chemical intermediate or building block for the synthesis of more complex molecules, for use in structure-activity relationship studies, and for screening in various biological assays. It is supplied for non-human research applications only. Intended Use & Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or veterinary use, nor for human consumption.

Properties

IUPAC Name

N-propan-2-ylquinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8(2)14-12(16)11-7-13-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMCICTVYJFZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Ethyl Quinoxaline-2-carboxylate

Ethyl quinoxaline-2-carboxylate serves as a common starting material. Hydrolysis under alkaline conditions (e.g., NaOH in ethanol/water) yields the carboxylic acid derivative. For instance, reports a 94% yield via saponification using potassium carbonate, followed by acidification. This method is favored for its simplicity and high purity output, though it requires stringent pH control to prevent decarboxylation.

Direct Cyclization and Functionalization

Alternative routes involve cyclization of substituted phenylenediamines with glyoxal derivatives. For example, naphthalene-2,3-diamine reacts with methylglyoxal in tetrahydrofuran (THF) to form 2-methylquinoxaline, which is subsequently oxidized using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) to yield quinoxaline-2-carboxylic acid. This method, while efficient, demands careful handling of oxidizing agents and generates stoichiometric waste.

Amidation Methods for this compound

Propylphosphonic Anhydride (T3P)-Mediated Coupling

T3P, a cyclic propylphosphonic anhydride, is a highly efficient coupling agent for amide bond formation. In, quinoxaline-2-carboxylic acid reacts with isopropylamine in the presence of T3P (50% solution in ethyl acetate) and a base such as triethylamine (Et₃N). The reaction proceeds at room temperature for 4 hours, achieving an 87% yield (Scheme 2). Key advantages include mild conditions and minimal racemization, though T3P’s moisture sensitivity necessitates anhydrous handling.

Reaction Conditions

  • Reagents : Quinoxaline-2-carboxylic acid (1.0 equiv), isopropylamine (1.2 equiv), T3P (4.0 equiv), Et₃N (3.0 equiv)

  • Solvent : Ethyl acetate

  • Temperature : 25°C

  • Yield : 87%

HATU/DIPEA-Promoted Amidation

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) paired with N,N-diisopropylethylamine (DIPEA) is another robust method. As detailed in, this approach involves activating the carboxylic acid with HATU, followed by nucleophilic attack from isopropylamine. A representative procedure from reports stirring the reactants in dimethylformamide (DMF) at 50°C for 16 hours, yielding 85–90% product after reverse-phase HPLC purification. While HATU offers excellent reactivity, its cost and hygroscopic nature limit large-scale applications.

Optimized Protocol

  • Reagents : Quinoxaline-2-carboxylic acid (1.0 equiv), isopropylamine (1.5 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv)

  • Solvent : DMF

  • Temperature : 50°C

  • Yield : 90%

Phosphorus Oxychloride (POCl₃) Activation

A traditional method employs POCl₃ to activate the carboxylic acid as an acyl chloride intermediate. In, quinoxaline-2-carboxylic acid is treated with POCl₃ and pyridine at room temperature, generating the reactive species in situ. Subsequent addition of isopropylamine affords the target amide in 78% yield after 4 hours (Scheme 3). This route is cost-effective but requires corrosive reagents and generates acidic byproducts.

Key Steps

  • Activation : Quinoxaline-2-carboxylic acid + POCl₃ → Acyl chloride

  • Amidation : Acyl chloride + isopropylamine → this compound

  • Yield : 78%

Optimization and Reaction Condition Analysis

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, ethyl acetate) enhance coupling efficiency by stabilizing charged intermediates.

  • Elevated temperatures (50–60°C) improve reaction rates but risk decomposition in HATU-mediated reactions.

Stoichiometric Considerations

Excess amine (1.2–1.5 equiv) ensures complete conversion, while coupling agents like T3P or HATU are typically used in 1.1–4.0 equiv ratios to drive the reaction.

Comparative Analysis of Synthetic Routes

Method Coupling Agent Yield Conditions Cost Scalability
T3P-mediatedT3P87%Mild, room tempModerateHigh
HATU/DIPEAHATU90%50°C, anhydrousHighModerate
POCl₃ activationPOCl₃78%Corrosive, room tempLowIndustrial

Key Findings :

  • T3P balances yield and practicality for lab-scale synthesis.

  • HATU achieves the highest yields but is less economical.

  • POCl₃ remains viable for industrial applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione derivatives, quinoxaline-2-carboxamide derivatives, and various substituted quinoxalines .

Scientific Research Applications

Pharmacological Activities

  • Anticancer Activity :
    • Quinoxaline derivatives exhibit promising anticancer properties. Studies have shown that structural modifications can significantly impact their growth inhibition against various cancer cell lines. For instance, compounds with specific substituents demonstrated higher potency against melanoma and colon carcinoma cells, with IC50 values indicating effective inhibition of cell proliferation .
    • The structure-activity relationship (SAR) studies highlight that electron-withdrawing groups tend to increase the anticancer activity of these compounds .
  • Antimicrobial Properties :
    • N-(propan-2-yl)quinoxaline-2-carboxamide has been evaluated for its antibacterial and antifungal activities. Quinoxaline derivatives have shown effectiveness against Gram-positive bacteria and fungi, making them potential candidates for developing new antibiotics .
    • The antimicrobial mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
  • Antidiabetic Effects :
    • Some quinoxaline derivatives have demonstrated potential in managing diabetes by enhancing insulin sensitivity and modulating glucose metabolism. These compounds may act on various molecular targets involved in insulin signaling pathways .
  • Neuroprotective Effects :
    • Research indicates that certain quinoxaline derivatives possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Their ability to cross the blood-brain barrier enhances their therapeutic potential in neurological disorders .

Table 1: Summary of Biological Activities of Quinoxaline Derivatives

Activity TypeDescriptionNotable CompoundsReference
AnticancerInhibition of tumor cell growthThis compound
AntimicrobialEfficacy against Gram-positive bacteriaQuinoxaline derivatives
AntidiabeticImprovement in insulin sensitivityVarious quinoxaline analogs
NeuroprotectiveProtection against neurodegenerationSelected quinoxalines

Mechanism of Action

The mechanism of action of N-(propan-2-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s ability to modulate oxidative stress and inflammation also contributes to its pharmacological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in 4i) may enhance receptor binding affinity, while electron-donating groups (e.g., methoxy in QCM-4) improve solubility .
  • Heterocyclic substituents (e.g., thiophene in JTL) introduce diverse interaction modes with biological targets .

Key Observations :

  • Amide coupling under mild conditions (e.g., room temperature in DMF) is a common strategy, though yields vary significantly (24–59%) .
  • Radioiodination via destannylation achieves moderate yields (52–68%) with high radiochemical purity, highlighting the feasibility of isotopic labeling for imaging applications .

Table 3: Pharmacological Profiles of Quinoxaline Carboxamides

Compound Name Biological Activity Model/Assay Key Findings Reference
N-(3-Chloro-2-methylphenyl)quinoxaline-2-carboxamide (4i) Antidepressant Forced swim test (FST) Reduced immobility time (CNS activity)
QCM-4 Antidepressant, 5-HT3 modulation FST, receptor binding Enhanced serotoninergic activity
This compound (hypothetical) Potential CNS activity - Predicted BBB penetration due to isopropyl group -
Radioiodinated N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide Radiopharmaceutical imaging In vivo models High target specificity (tumor imaging)

Key Observations :

  • Aryl-substituted analogs (e.g., 4i, QCM-4) demonstrate robust antidepressant activity in animal models, likely via 5-HT3 receptor antagonism .
  • The target compound’s isopropyl group may favor CNS penetration but could reduce receptor affinity compared to aromatic substituents.
  • Radioiodinated derivatives exemplify the versatility of quinoxaline carboxamides in diagnostic applications .

Biological Activity

N-(propan-2-yl)quinoxaline-2-carboxamide, a derivative of quinoxaline, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, focusing on anticancer, antimicrobial, and neuropharmacological effects, supported by structure-activity relationship (SAR) studies and relevant case studies.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these compounds often hinges on their chemical structure, particularly the substituents on the quinoxaline ring .

Anticancer Activity

Mechanisms of Action:
this compound has shown promising anticancer activity across various cancer cell lines. The compound's efficacy is often evaluated through its ability to inhibit cell proliferation and induce apoptosis. For instance, studies have demonstrated that quinoxaline derivatives can inhibit the growth of melanoma and breast cancer cells with IC50 values in the low micromolar range .

Case Studies:

  • Melanoma Cell Lines: A study reported that certain quinoxaline derivatives inhibited melanoma cell lines with significant growth inhibition percentages. Specifically, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
  • Breast Cancer: Another investigation highlighted that specific quinoxaline derivatives showed notable activity against MCF-7 breast cancer cells, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

Antibacterial Properties:
Quinoxaline derivatives have also been evaluated for their antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in bacterial cells .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial StrainMIC (μg/mL)Reference
This compoundStaphylococcus aureus8
Quinoxaline 1,4-di-N-OxidesMycobacterium tuberculosis4
Quinoxaline derivativesEscherichia coli16

Neuropharmacological Effects

Antidepressant and Anxiolytic Activities:
Recent research has explored the neuropharmacological potential of quinoxaline derivatives, particularly their antidepressant and anxiolytic effects. This compound has been investigated as a potential treatment for anxiety and depression by acting as a 5-HT3 receptor antagonist .

Case Study Findings:
In preclinical models, this compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, indicating its potential utility in treating mood disorders . Furthermore, it was effective in reducing anxiety-like behavior in elevated plus maze tests.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoxaline derivatives reveals critical insights into how structural modifications influence biological activity. For instance:

  • Electron-Withdrawing Groups: Enhance anticancer potency by stabilizing the active conformation of the compound.
  • Aliphatic Linkers: At specific positions can significantly affect the compound's ability to interact with biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(propan-2-yl)quinoxaline-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between quinoxaline-2-carbonyl chloride and propan-2-amine derivatives. For example, describes a similar procedure using o-toluidine and quinoxaline-2-carbonyl chloride, yielding 39% product under anhydrous conditions. To optimize yields, researchers should:

  • Use high-purity reagents and dry solvents (e.g., THF or DCM) to minimize side reactions.
  • Employ coupling agents like HATU or DCC to enhance reaction efficiency.
  • Monitor reaction progress via TLC or LC-MS to identify optimal quenching times .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for quinoxaline) and isopropyl group resonances (δ 1.2–1.4 ppm for CH3 and δ 3.9–4.1 ppm for CH) ().
  • HRMS : Accurate mass analysis (e.g., MH+ ion) verifies molecular formula ().
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software ( ) is recommended, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What safety precautions are critical when handling quinoxaline-derived compounds?

  • Methodological Answer : While direct data on this compound is limited, and highlight hazards for related quinoxaline-2-carboxaldehyde:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B).
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing, which may spread contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound derivatives?

  • Methodological Answer : and suggest SAR strategies for quinoxaline carboxamides:

  • Substituent Variation : Modify the isopropyl group (e.g., cyclopropyl or tert-butyl) to enhance target binding or metabolic stability.
  • Bioisosteric Replacement : Replace the quinoxaline core with pyridopyrazine to reduce off-target effects.
  • In Silico Modeling : Use tools like AutoDock to predict binding affinities to targets (e.g., SIRT1 in ) before synthesis .

Q. What experimental approaches resolve contradictions in reported biological activities of quinoxaline-2-carboxamide analogs?

  • Methodological Answer : Discrepancies in activity data (e.g., antimycobacterial vs. anticancer effects in and ) require:

  • Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times).
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain divergent results.
  • Target Validation : CRISPR/Cas9 knockout models confirm if observed effects are target-specific .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties (e.g., polymorphism or twinning) are common in aromatic carboxamides. and recommend:

  • Solvent Screening : Test binary mixtures (e.g., DMSO/water or ethanol/ethyl acetate) to induce slow nucleation.
  • Temperature Gradients : Use controlled cooling (0.1°C/min) to improve crystal quality.
  • Data Collection : For twinned crystals, employ SHELXL’s TWIN/BASF commands during refinement to resolve overlapping reflections .

Q. How do computational methods enhance the design of this compound-based inhibitors?

  • Methodological Answer : and highlight in silico workflows:

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with SIRT1) to identify critical binding residues.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability).
  • Free Energy Perturbation (FEP) : Quantify binding energy changes for substituent modifications, reducing trial-and-error synthesis .

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